molecular formula C21H27NO2 B12388052 Aurachin SS

Aurachin SS

Cat. No.: B12388052
M. Wt: 325.4 g/mol
InChI Key: HWBJYDDVFLLLIR-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurachin SS is a natural antibiotic compound isolated from the bacterium Streptomyces sp. NA04227 . It belongs to the aurachin family, which is characterized by a quinoline chromophore substituted with a farnesyl chain. This compound exhibits potent antimicrobial, antifungal, and antiplasmodial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurachin SS is primarily obtained through fermentation of the Streptomyces sp. NA04227 strain. The process involves large-scale fermentation followed by extraction and purification using chromatographic methods such as normal phase, C-18 silica gel, and Sephadex LH-20 .

Industrial Production Methods: The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Aurachin SS undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aurachin SS has a wide range of scientific research applications:

Mechanism of Action

Aurachin SS exerts its effects by inhibiting electron transport in the respiratory chain. It specifically targets cytochrome complexes, disrupting the electron flow and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in susceptible microorganisms .

Comparison with Similar Compounds

Comparison: Aurachin SS is unique due to its specific structural features, such as the geranyl side chain, which differentiates it from other aurachins.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxy-2-methyl-1-oxidoquinolin-1-ium

InChI

InChI=1S/C21H27NO2/c1-15(2)9-8-10-16(3)13-14-18-17(4)22(23)20-12-7-6-11-19(20)21(18)24-5/h6-7,9,11-13H,8,10,14H2,1-5H3/b16-13+

InChI Key

HWBJYDDVFLLLIR-DTQAZKPQSA-N

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)OC)[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)OC)[O-]

Origin of Product

United States

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